rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 is a synthetic compound with the molecular formula C39H66D5ClO4 and a molecular weight of 644.46. It is a stable isotope-labeled compound, often used in scientific research for various analytical purposes .
Vorbereitungsmethoden
The synthesis of rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 involves multiple steps, typically starting with the esterification of linoleic acid and stearic acid with chloropropanediol. The deuterium labeling is introduced during the synthesis to create the d5 variant. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification and identification of similar compounds.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of lipid-based drugs.
Wirkmechanismus
The mechanism of action of rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 involves its interaction with lipid metabolic pathways. The compound can be incorporated into lipid membranes, affecting their fluidity and function. It can also be metabolized by enzymes involved in fatty acid metabolism, leading to the formation of various metabolites that can be studied to understand lipid biochemistry .
Vergleich Mit ähnlichen Verbindungen
rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 can be compared with other similar compounds such as:
rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol: The non-deuterated version of the compound, which lacks the stable isotope labeling.
rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d3: A variant with fewer deuterium atoms, used for different analytical purposes.
rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d7: A variant with more deuterium atoms, providing different isotopic labeling for specific research needs.
This compound is unique due to its specific deuterium labeling, which makes it particularly useful in studies requiring precise isotopic tracing.
Eigenschaften
CAS-Nummer |
1246833-48-6 |
---|---|
Molekularformel |
C39H71ClO4 |
Molekulargewicht |
644.5 g/mol |
IUPAC-Name |
[1-chloro-1,1,2,3,3-pentadeuterio-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate |
InChI |
InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17,19,37H,3-10,12,14-16,18,20-36H2,1-2H3/b13-11-,19-17-/i35D2,36D2,37D |
InChI-Schlüssel |
FSIDKIWIEOGHHZ-OESFQQCJSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)CCl |
Synonyme |
9,12-Octadecadienoic Acid 3-Chloro-2-[(1-oxooctadecyl)oxy]propyl Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.